N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-methylbenzenesulfonamide
Overview
Description
N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.15584919 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Catalysis
Rhodium-Catalyzed Cyanation of C-H Bonds : N-cyano-N-phenyl-p-methylbenzenesulfonamide, a compound related to the one , has been employed as an efficient cyanating reagent in the rhodium-catalyzed cyanation of chelation-assisted C-H bonds. This method facilitates the synthesis of benzonitrile derivatives with good to excellent yields, showcasing the utility of sulfonamide derivatives in facilitating complex organic transformations (Manthena Chaitanya et al., 2013).
Biochemistry and Enzyme Inhibition
Inhibition of Protein Kinases : Isoquinolinesulfonamides, including compounds structurally related to N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-methylbenzenesulfonamide, have been found to be potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These inhibitors show significant potential in biochemical research for dissecting signaling pathways and could be foundational in developing therapeutic agents (H. Hidaka et al., 1984).
Medicinal Chemistry and Pharmacology
Antimicrobial Activity : Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamides and their metal complexes have been synthesized and demonstrated significant antimicrobial activity against various bacterial and fungal strains. Such findings indicate the potential of sulfonamide derivatives in the development of new antimicrobial agents (S. Vanparia et al., 2010).
Material Science
Fluorophores for Metal Ion Detection : The synthesis and characterization of compounds related to the one have contributed to the development of specific fluorophores for metal ion detection, such as Zn(II). These compounds exhibit fluorescence upon binding with Zn(II), highlighting their application in designing new materials for sensing and detection purposes (M. Kimber et al., 2003).
Mechanism of Action
Mode of Action
The exact mode of action of N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-methylbenzenesulfonamide is not well understood at this time. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
Given the complexity of the molecule, it is likely that it impacts multiple pathways, leading to downstream effects that contribute to its overall activity .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is likely that the compound’s effects are a result of its interactions with its targets and the subsequent changes in cellular processes .
Safety and Hazards
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-16-7-9-19(10-8-16)24(22,23)20-12-4-13-21-14-11-17-5-2-3-6-18(17)15-21/h2-3,5-10,20H,4,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQYHWYKIBGPTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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